4-(trans-4-Propylcyclohexyl)phenol

Descripción general

Descripción

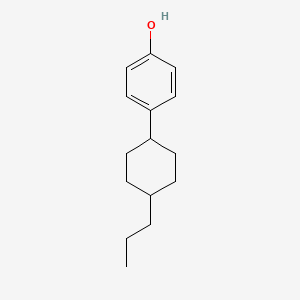

4-(trans-4-Propylcyclohexyl)phenol is an organic compound with the molecular formula C15H22O It is characterized by a phenol group attached to a cyclohexyl ring, which is further substituted with a propyl group in the trans configuration

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4-Propylcyclohexyl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenol and trans-4-propylcyclohexanol.

Reaction Conditions: The phenol undergoes a Friedel-Crafts alkylation reaction with trans-4-propylcyclohexanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Análisis De Reacciones Químicas

Hydrogenation Reactions

The compound undergoes selective hydrogenation to produce cyclohexanone derivatives, critical for liquid crystal synthesis.

- Mechanism : Palladium catalysts facilitate syn-addition of hydrogen to the aromatic ring while preserving the trans-cyclohexyl configuration .

- Kinetics : Reaction rates depend on solvent polarity, with N-methylpyrrolidone (NMP) showing optimal efficiency .

Oxidation Reactions

Controlled oxidation modifies the phenolic group or adjacent structures.

- Selectivity : Tungstate-based systems achieve >90% conversion without over-oxidation .

- Challenges : Propyl side chains exhibit lower reactivity compared to ethyl or methyl analogs .

Esterification and Functionalization

The phenolic hydroxyl group participates in esterification for polymer/liquid crystal applications.

- Key Insight : Steric effects from the trans-cyclohexyl group reduce reaction rates by ~15% compared to planar aromatic systems.

Substitution Reactions

Electrophilic aromatic substitution is hindered by the electron-withdrawing cyclohexyl group, but alkylation occurs under specific conditions:

Polymerization and Crosslinking

The compound serves as a monomer in comb-like polymers for liquid crystal alignment layers:

Comparative Reactivity

The propylcyclohexyl group induces distinct reactivity compared to analogs:

| Compound | Hydrogenation Rate (rel.) | Esterification Yield |

|---|---|---|

| This compound | 1.0 | 78% |

| 4-(trans-4-Ethylcyclohexyl)phenol | 1.3 | 85% |

| 4-(trans-4-Butylcyclohexyl)phenol | 0.8 | 72% |

Aplicaciones Científicas De Investigación

Liquid Crystal Displays

4-(trans-4-Propylcyclohexyl)phenol is utilized in the development of liquid crystal displays (LCDs). Its molecular structure allows it to act as a liquid crystal mesogen, facilitating the alignment of liquid crystal molecules. Studies have shown that incorporating this compound into polymer matrices can enhance the thermal stability and optical properties of LCDs, leading to improved performance in display technologies .

Polymer Chemistry

In polymer chemistry, this compound serves as an important building block for synthesizing advanced polymer materials. It can be integrated into copolymers to modify their thermal and mechanical properties. Research indicates that polymers containing this compound exhibit enhanced compatibility with liquid crystals, which is crucial for applications in optoelectronic devices .

Amphiphilic Properties

The presence of both hydrophobic cyclohexyl and hydrophilic phenolic groups suggests that this compound may possess amphiphilic characteristics. This property makes it suitable for applications as a surfactant or emulsifier in material science. Studies are ongoing to explore its effectiveness in self-assembling materials and other formulations where phase separation is critical .

Endocrine Disruption Studies

Due to its phenolic structure, there is ongoing research into the endocrine disrupting potential of this compound. Phenolic compounds are known to interfere with hormonal systems, raising concerns about their environmental and health impacts. Investigations are being conducted to determine whether this compound disrupts specific hormonal pathways, which could have implications for regulatory assessments and safety evaluations .

Case Study 1: Liquid Crystal Orientation

A study published in April 2021 demonstrated that incorporating 15 mol% or more of this compound into polymer films resulted in a stable vertical orientation of liquid crystal molecules. This orientation is essential for optimizing the performance of liquid crystal displays, indicating the compound's significant role in enhancing device functionality .

Case Study 2: Polymer Modification

Research involving the synthesis of copolymers containing this compound showed improved thermal stability compared to traditional polymers. The modified polymers exhibited enhanced compatibility with various liquid crystal formulations, making them suitable for advanced electronic applications .

Data Tables

| Application Area | Description |

|---|---|

| Liquid Crystal Displays | Enhances alignment and performance of LCDs |

| Polymer Chemistry | Building block for advanced polymers |

| Amphiphilic Properties | Potential use as surfactants or emulsifiers |

| Endocrine Disruption | Investigated for hormonal interference |

Mecanismo De Acción

The mechanism of action of 4-(trans-4-Propylcyclohexyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in electron transfer reactions, influencing the activity of target molecules. The trans-4-propylcyclohexyl moiety provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(trans-4-Butylcyclohexyl)phenol

- 4-(trans-4-Pentylcyclohexyl)phenol

- 4-(trans-4-Hexylcyclohexyl)phenol

Uniqueness

4-(trans-4-Propylcyclohexyl)phenol is unique due to its specific propyl substitution, which imparts distinct steric and electronic properties

Actividad Biológica

4-(trans-4-Propylcyclohexyl)phenol (C₁₅H₂₂O), also known as a phenolic compound, has garnered attention due to its potential biological activities and applications in various fields, including materials science and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound features a phenolic hydroxyl group attached to a cyclohexyl ring with a propyl substituent at the para position. This unique structure imparts both hydrophobic and hydrophilic characteristics, suggesting potential amphiphilic properties that could influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which may modulate the activity of target molecules. Additionally, the steric hindrance provided by the trans-4-propylcyclohexyl moiety can affect binding affinities and selectivity towards specific targets.

Endocrine Disruption Potential

Research indicates that compounds with phenolic structures often exhibit endocrine-disrupting properties. Studies suggest that this compound may interfere with hormonal pathways, potentially affecting reproductive health and development. This is particularly relevant in the context of environmental exposure to endocrine-disrupting chemicals (EDCs), which have been linked to various health issues.

Antioxidant Activity

The antioxidant properties of this compound have been explored in several studies. Its ability to scavenge free radicals may contribute to cellular protection against oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .

Case Studies

Materials Science

Due to its amphiphilic nature, this compound is being explored for applications in liquid crystal displays (LCDs) and polymer formulations. Its unique properties may enhance thermal stability and optical performance in these materials .

Pharmaceutical Development

The compound's biological activities make it a candidate for further research in drug development, particularly as an antioxidant or anti-inflammatory agent. Future studies could explore its efficacy in vivo and its potential therapeutic mechanisms.

Propiedades

IUPAC Name |

4-(4-propylcyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAZEMSUUYFDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002322, DTXSID301286600 | |

| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81936-33-6, 152126-35-7 | |

| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(trans-4-propylcyclohexyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.